8-Bromoquinazoline
Overview
Description
8-Bromoquinazoline is a brominated derivative of quinazoline, a bicyclic aromatic compound that consists of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The bromine atom in 8-bromoquinazoline can potentially serve as a reactive site for further chemical modifications, making it a valuable intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 8-bromoquinazoline derivatives often involves halogenation reactions where a bromine atom is introduced into the quinazoline scaffold. For instance, 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a related compound, is synthesized from 2-amino-5-methylbenzoic acid through a series of reactions including chloral hydrate and hydroxylamine hydrochloride treatment, sulfuric acid catalysis, and bromination with N-bromosuccinimide . Similarly, 6-bromoquinoline, another related compound, is synthesized via the Skraup reaction from 4-bromoaniline, glycerol, and nitrobenzene, with the yield being optimized by controlling the oxidant, reaction time, and pH .
Molecular Structure Analysis
The molecular structure of 8-bromoquinazoline derivatives can be characterized by various spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the crystal structure of 7-bromoquinolin-8-ol, a compound closely related to 8-bromoquinazoline, shows that bromination occurs at the 7-position and the molecules pack as hydrogen-bonded dimers in the solid state . The molecular structures of these compounds are crucial for understanding their reactivity and biological activity.
Chemical Reactions Analysis
8-Bromoquinazoline and its derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with water, alcohols, ammonia, and amines to yield different substituted quinazoline diones. Reduction with SnCl2·2H2O in hydrochloric acid gives 6-bromo-8-mercaptoquinazoline-2,4-dione . These reactions demonstrate the versatility of 8-bromoquinazoline derivatives as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-bromoquinazoline derivatives, such as solubility, fluorescence, and quantum efficiency, are important for their applications. For example, 8-bromo-7-hydroxyquinoline (BHQ) is described as having greater single-photon quantum efficiency than other photolabile protecting groups and is sensitive to multiphoton-induced photolysis, making it useful for in vivo applications. Its increased solubility and low fluorescence are advantageous for caging biological messengers .
Scientific Research Applications
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Pharmacological Diversification
- Field: Medicinal Chemistry
- Application: Quinazoline and quinazolinone scaffolds have aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The pharmacological activities of quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
- Methods: Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
- Results: The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .
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Cancer Therapy
- Field: Oncology
- Application: Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
- Methods: A very promising direction in bladder cancer treatment is targeted therapy directed at specific molecular pathways .
- Results: Many quinazoline derivatives are approved for antitumor clinical use, e.g., erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
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Antimicrobial Activity
- Field: Microbiology
- Application: Quinazoline derivatives have been found to exhibit antimicrobial activity .
- Methods: The antimicrobial activity of quinazoline derivatives is often evaluated using in vitro assays against a range of bacteria and fungi .
- Results: The results of these studies have shown that certain quinazoline derivatives can effectively inhibit the growth of these microorganisms .
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Anticonvulsant Activity
- Field: Neurology
- Application: Some quinazoline derivatives have been found to possess anticonvulsant activity .
- Methods: The anticonvulsant activity of these compounds is typically evaluated using animal models of epilepsy .
- Results: These studies have shown that certain quinazoline derivatives can help to control seizures .
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Antihyperlipidaemia Activity
- Field: Cardiology
- Application: Quinazoline derivatives have been found to exhibit antihyperlipidaemia activity .
- Methods: The antihyperlipidaemia activity of these compounds is typically evaluated using animal models of hyperlipidaemia .
- Results: These studies have shown that certain quinazoline derivatives can help to control lipid levels in the blood .
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Anti-Inflammatory Activity
- Field: Immunology
- Application: Some quinazoline derivatives have been found to possess anti-inflammatory activity .
- Methods: The anti-inflammatory activity of these compounds is typically evaluated using animal models of inflammation .
- Results: These studies have shown that certain quinazoline derivatives can help to control inflammation .
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Antioxidant Activity
- Field: Biochemistry
- Application: Quinazoline derivatives have been found to exhibit antioxidant activity .
- Methods: The antioxidant activity of these compounds is typically evaluated using in vitro assays that measure the ability of these compounds to scavenge free radicals .
- Results: These studies have shown that certain quinazoline derivatives can effectively scavenge free radicals, thereby exhibiting antioxidant activity .
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Antiviral Activity
- Field: Virology
- Application: Some quinazoline derivatives have been found to possess antiviral activity .
- Methods: The antiviral activity of these compounds is typically evaluated using in vitro assays against a range of viruses .
- Results: These studies have shown that certain quinazoline derivatives can effectively inhibit the replication of these viruses .
Safety And Hazards
Future Directions
Quinazoline derivatives, including 8-Bromoquinazoline, are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The structure-activity analysis showed that replacing the hydrogen atom at the 10-position of the phthalazino[1,2-b]quinazolin-8-one skeleton with a halogen atom or a methyl substituent increases the cytotoxicity .
properties
IUPAC Name |
8-bromoquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVYREUIHBIBKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592749 | |
Record name | 8-Bromoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoquinazoline | |
CAS RN |
1123169-41-4 | |
Record name | 8-Bromoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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